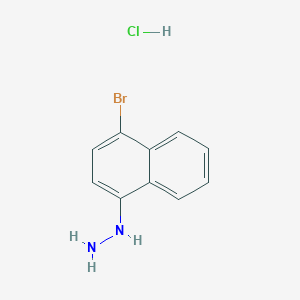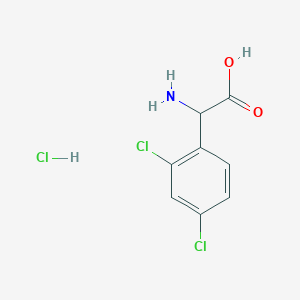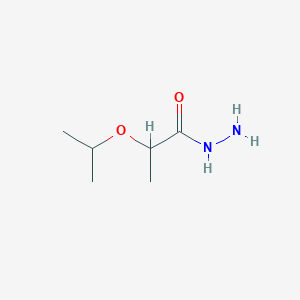
2-Isopropoxypropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxypropanohydrazide is not directly mentioned in the provided papers. However, the papers discuss various isopropoxy derivatives and related compounds, which can offer insights into the chemical behavior and synthesis of similar isopropoxy compounds. For instance, isopropoxyacetic anhydride is used for protection of nucleosides in oligodeoxyribonucleotide synthesis , and N-isopropylhydroxylamine is utilized in the synthesis of dimeric hydroxamic acids . These studies suggest that isopropoxy groups can be involved in the synthesis and stabilization of complex organic molecules.
Synthesis Analysis
The synthesis of isopropoxy-related compounds involves various strategies. For example, isopropoxyacetic anhydride is used to protect nucleosides during the synthesis of oligodeoxyribonucleotides, with the protective group being removed during the cleavage from the solid support . In another study, dimeric N-isopropylhydroxamic acids are synthesized from acid chlorides and N-isopropylhydroxylamine, indicating the use of isopropoxy groups in the formation of hydroxamic acids . These methods could potentially be adapted for the synthesis of 2-Isopropoxypropanohydrazide.
Molecular Structure Analysis
The molecular structure of isopropoxy-related compounds is characterized by the presence of the isopropoxy group. In the case of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, the planar hydroxamate groups are in a trans conformation, which is different from the typical cis conformation of hydroxamic acids . This structural information is crucial for understanding the molecular geometry and potential reactivity of 2-Isopropoxypropanohydrazide.
Chemical Reactions Analysis
The chemical reactivity of isopropoxy derivatives can be inferred from the reactions they undergo. For instance, the isopropoxyacetic group is used for base protection and is removed under specific conditions during oligodeoxyribonucleotide synthesis . Additionally, the synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid demonstrates the influence of temperature and base concentration on the outcome of reactions involving isopropoxy groups . These insights into the reactivity of isopropoxy compounds can help predict the behavior of 2-Isopropoxypropanohydrazide in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropoxy derivatives are not directly discussed in the provided papers. However, the stability of N-isopropoxyacetylated nucleosides under certain conditions and the strong intermolecular hydrogen bonds in the crystal structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide suggest that isopropoxy compounds can exhibit specific physical interactions and stability characteristics. These properties are important for the practical application and handling of 2-Isopropoxypropanohydrazide.
Applications De Recherche Scientifique
Cardioprotective Effects
A study by Khdhiri Emna et al. (2020) investigated the protective effect of a molecule related to hydrazides against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The compound showed potent inhibition of the angiotensin-converting enzyme and significantly reduced cardiac dysfunction markers, suggesting potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).
Antimicrobial and Antifungal Activities
Research by J. Ganapathy et al. (2014) on derivatives including hydrazide moieties highlighted their broad spectrum of biological activities. Their docking studies against Phospholipases A2 enzyme, implicated in inflammation, suggest these compounds' potential in anti-inflammatory drug design (J. Ganapathy et al., 2014).
Sensing and Detection Applications
Shanhong Li et al. (2016) developed SnO2 nanorings using a hydrothermal method, showing high sensitivity and good repeatability for isopropanol detection, highlighting the importance of such compounds in developing sensing materials for environmental monitoring (Shanhong Li et al., 2016).
Anticorrosion Properties
A study on the anticorrosion behavior of a hydrazide derivative by Dhanya Shetty et al. (2020) on aluminum-silicon carbide composites in an acidic medium showed that the compound acts as a mixed inhibitor, potentially useful in materials protection (Dhanya Shetty et al., 2020).
Catalytic Applications
Manas Sutradhar et al. (2018) discussed the catalytic activity of copper (II) complexes of bis(2-hydroxybenzylidene) isophthalohydrazide towards oxidation reactions, demonstrating the potential of hydrazide derivatives in catalysis (Manas Sutradhar et al., 2018).
Propriétés
IUPAC Name |
2-propan-2-yloxypropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)10-5(3)6(9)8-7/h4-5H,7H2,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLXDVNOSRDMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586405 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxypropanohydrazide | |
CAS RN |
915920-29-5 |
Source


|
| Record name | 2-(1-Methylethoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

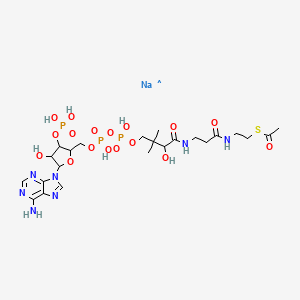
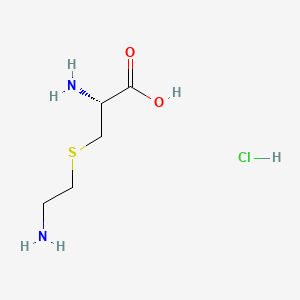
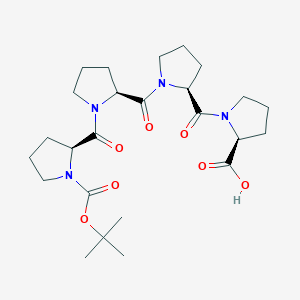
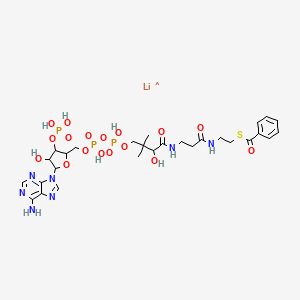
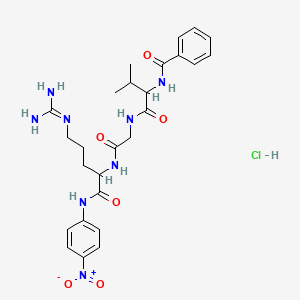
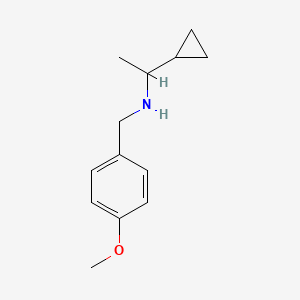
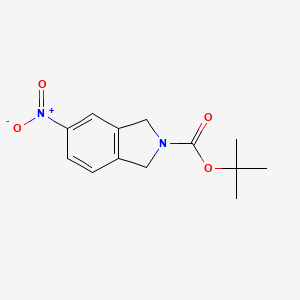
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
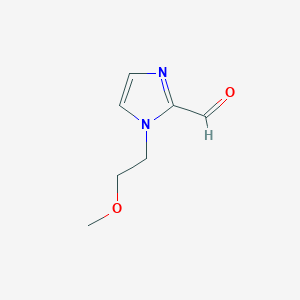
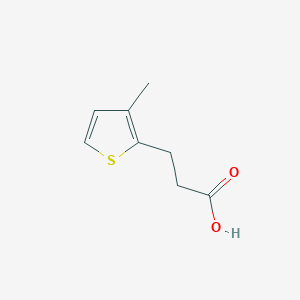
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
